molecular formula C28H16N2O2 B12276050 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione CAS No. 7520-01-6

9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione

Cat. No.: B12276050
CAS No.: 7520-01-6
M. Wt: 412.4 g/mol
InChI Key: BRRYGOLATSLUES-UHFFFAOYSA-N
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Description

9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione is a complex organic compound with the molecular formula C28H16N2O2 and a molecular weight of 412.44 g/mol . It is known for its unique structure, which includes multiple fused aromatic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve intermediate steps such as nitration, reduction, and condensation reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced industrially, it involves large-scale synthesis using optimized reaction pathways to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with specific enzymes and proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione apart is its specific arrangement of fused rings and the presence of nitrogen atoms within the structure. This unique configuration contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

7520-01-6

Molecular Formula

C28H16N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

4,19-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1,3(16),5(14),6,8,10,12,17,20(29),21,23,25,27-tridecaene-15,30-dione

InChI

InChI=1S/C28H16N2O2/c31-27-19-11-9-15-5-1-3-7-17(15)25(19)29-23-13-22-24(14-21(23)27)30-26-18-8-4-2-6-16(18)10-12-20(26)28(22)32/h1-14H,(H,29,31)(H,30,32)

InChI Key

BRRYGOLATSLUES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=CC5=C(C=C4C3=O)NC6=C(C5=O)C=CC7=CC=CC=C76

Origin of Product

United States

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